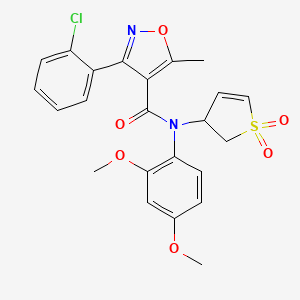

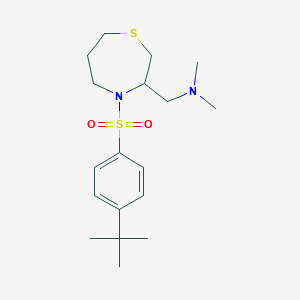

![molecular formula C15H15N3O6S B2601686 N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 400080-31-1](/img/structure/B2601686.png)

N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate” is not explicitly mentioned in the search results .Molecular Structure Analysis

The molecular structure of “this compound” is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not outlined in the search results .Applications De Recherche Scientifique

Antioxidant Properties and Solvent Use in Biomedical Research

Dimethyl sulfoxide (DMSO) is known for its unique amphiphilic properties, making it a valuable solvent in biomedical research. It has the ability to dissolve lipophilic compounds and is miscible with water. Studies have explored its antioxidant properties, particularly its efficacy in reducing lipid peroxidation and protein oxidation in rat brain homogenates. This highlights its potential use in developing new antioxidants with neuroprotective properties, despite its dual role as both an antioxidant and pro-oxidant under different conditions (Sanmartín-Suárez et al., 2011).

Sulfamate Modifications in Nucleic Acids for Therapeutic Applications

Research into sulfamide- and 3′-N-sulfamate-modified DNA provides insights into their conformational properties and binding behaviors, which are critical for therapeutic applications. Modifications with sulfamate groups have shown to influence the stability of DNA duplexes, offering promising routes for the development of novel nucleic acid-based therapeutics. This includes the potential for these modifications to serve as neutral replacements for the phosphodiester group in nucleic acids, opening doors to innovative treatments (Fettes et al., 2002).

Antimetastatic Effects of Sulfamate Inhibitors

Sulfamate carbonic anhydrase inhibitors have been identified as having significant specificity and potency against tumor-associated isozymes. These compounds have demonstrated positive responses in vitro for tumor cell migration and spreading. Specifically, sulfamates targeting carbonic anhydrase IX/XII isoforms have shown promise in antimetastatic therapy, particularly in reducing metastatic tumor burden in breast carcinoma models without adversely affecting primary tumor growth or overall condition (Gieling et al., 2012).

Advanced Oxidation Processes for Environmental Remediation

The use of advanced oxidation processes (AOPs) for the degradation of environmental pollutants, such as nitrobenzene, illustrates the application of dimethyl sulfoxide (DMSO)-related chemistry in environmental sciences. Studies have focused on the activation of peroxymonosulfate by catalytic systems for the efficient removal of nitrobenzene, highlighting the role of high-valent metal-oxo species and the potential of these systems in treating industrial wastewater containing nitrobenzene homologues (Zheng et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-5-3-4-11(10-14)15(19)16-12-6-8-13(9-7-12)18(20)21/h3-10H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXUOHZQYOAGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

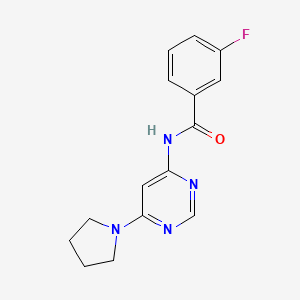

![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)

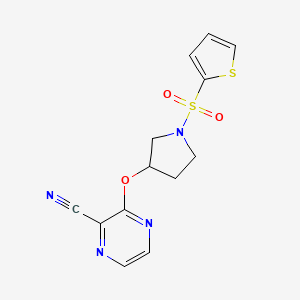

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2601611.png)

![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)

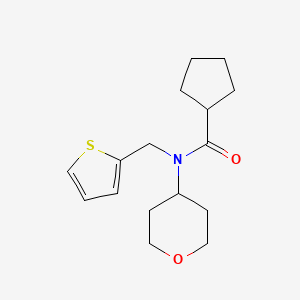

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2601622.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide](/img/structure/B2601624.png)

![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)